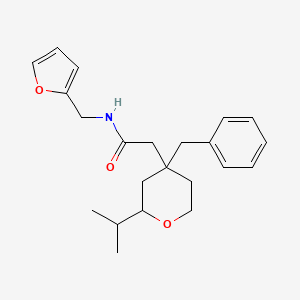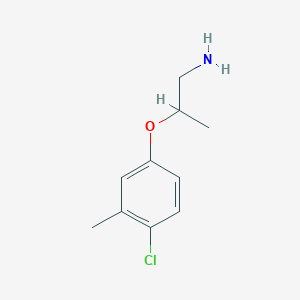
2-(4-Chloro-3-methyl-phenoxy)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-methyl-phenoxy)-propylamine is an organic compound characterized by the presence of a chloro-substituted phenoxy group attached to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methyl-phenoxy)-propylamine typically involves the reaction of 4-chloro-3-methylphenol with propylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-methyl-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy group.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted phenoxy derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-methyl-phenoxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-methyl-phenoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chloro-3-methyl-phenoxy)-2-methyl-propionic acid
- 4-Chloro-3-methylphenol
- 2-(4-Chloro-3-methyl-phenoxy)-ethanol
Uniqueness
2-(4-Chloro-3-methyl-phenoxy)-propylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group and a propylamine chain makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
6440-98-8 |
|---|---|
Molekularformel |
C10H14ClNO |
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
2-(4-chloro-3-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-7-5-9(3-4-10(7)11)13-8(2)6-12/h3-5,8H,6,12H2,1-2H3 |
InChI-Schlüssel |
ZPKZGUOPTIOCJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC(C)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


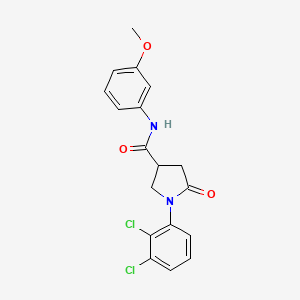

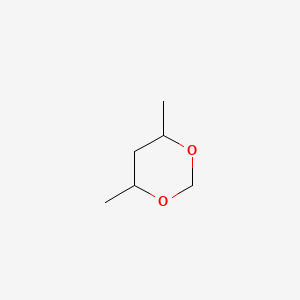
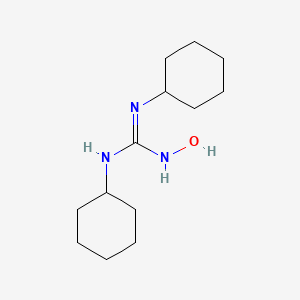
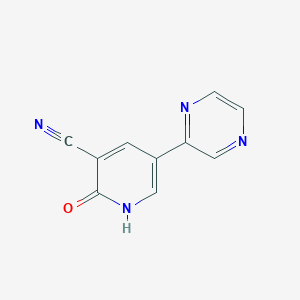
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
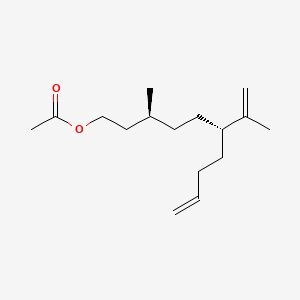
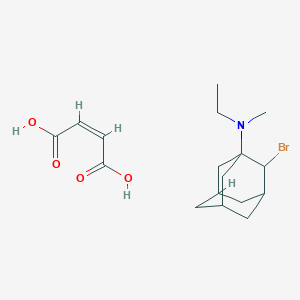
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)
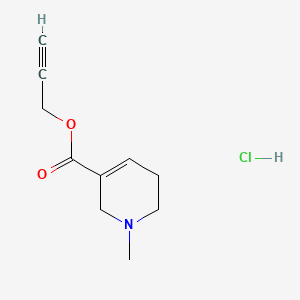
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)
![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
